Butyl propyl disulfide

Flavor specification compliance JECFA monographs Food ingredient procurement

Butyl propyl disulfide (CAS 72437-64-0) is an asymmetric dialkyl disulfide with the molecular formula C₇H₁₆S₂ (MW 164.33). It belongs to the class of organic disulfides characterized by a sulfur-sulfur bond linking butyl and propyl alkyl chains, and is assigned FEMA 4577 and JECFA 1932 for use as a flavoring substance.

Molecular Formula C7H16S2
Molecular Weight 164.3 g/mol
CAS No. 72437-64-0
Cat. No. B15182442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl propyl disulfide
CAS72437-64-0
Molecular FormulaC7H16S2
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESCCCCSSCCC
InChIInChI=1S/C7H16S2/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3
InChIKeyVITWKRWSBFUVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Propyl Disulfide (CAS 72437-64-0): Baseline Characterization and Procurement-Relevant Identification


Butyl propyl disulfide (CAS 72437-64-0) is an asymmetric dialkyl disulfide with the molecular formula C₇H₁₆S₂ (MW 164.33) [1]. It belongs to the class of organic disulfides characterized by a sulfur-sulfur bond linking butyl and propyl alkyl chains, and is assigned FEMA 4577 and JECFA 1932 for use as a flavoring substance [2][3]. The compound occurs naturally as a constituent of Allium cepa (onion) flavor and Nigella sativa (black cumin), presenting as a colorless to pale yellow liquid with a characteristic sulfurous, onion-garlic aroma profile [4][5]. Regulatory evaluation by EFSA has confirmed no safety concern at current dietary intake levels when used as a flavoring agent [6].

Why Generic Substitution of Butyl Propyl Disulfide (CAS 72437-64-0) Fails: Asymmetric Structure, Impurity Profile, and Analytical Distinguishability


Butyl propyl disulfide cannot be interchanged with simpler, commercially prevalent symmetric dialkyl disulfides such as dipropyl disulfide or dibutyl disulfide without altering sensory output, chromatographic behavior, and regulatory documentation. The compound's commercial supply, as specified under JECFA 1932, is defined not as a pure substance but as a mixture containing 51% minimum assay with 24-25% dipropyl disulfide and 23-24% dibutyl disulfide as inherent components of the manufactured material [1][2]. This defined compositional profile means that sourcing a different dialkyl disulfide introduces a fundamentally different impurity signature and asymmetric-to-symmetric alkyl chain distribution, which directly impacts aroma character and analytical detectability. The asymmetric C₃-SS-C₄ architecture yields a distinct Kovats retention index of 1105 on OV-101, readily distinguishable from symmetric analogs, making direct analytical substitution problematic in validated GC-MS methods [3]. Furthermore, in food matrix applications, saturated alkyl disulfides exhibit reduced reactivity in disulfide interchange with protein sulfhydryl groups compared to allyl- or furfuryl-containing disulfides, a property relevant to flavor retention in protein-rich formulations [4].

Quantitative Differentiation Evidence for Butyl Propyl Disulfide (CAS 72437-64-0) Procurement Decisions


JECFA Specification Defines Distinct Impurity Profile Not Replicable by Pure Symmetric Disulfides

Commercial butyl propyl disulfide, as defined by JECFA specification 1932, is a mixture with a minimum assay of 51% and contains defined proportions of symmetric disulfide byproducts: 24-25% dipropyl disulfide and 23-24% dibutyl disulfide [1][2]. This compositional profile is intrinsic to the synthetic route and is codified in the specification. A procurement request for 'pure' dibutyl disulfide or dipropyl disulfide yields a fundamentally different impurity and isomer distribution.

Flavor specification compliance JECFA monographs Food ingredient procurement

Asymmetric C3-SS-C4 Architecture Enables Unique GC-MS Retention Index Differentiation

The asymmetric alkyl chain structure (propyl-SS-butyl) produces a distinct Kovats retention index (RI) of 1105 on non-polar OV-101 stationary phase [1], compared to reported RI values for dipropyl disulfide (~1050) and dibutyl disulfide (~1250) under similar conditions. On SE-30 and Apieson M columns, additional RI values of 1212 and 1207 have been compiled [2], providing orthogonal analytical verification points.

Analytical chemistry GC-MS method validation Flavor authentication

Refractive Index and Boiling Point Range Provide Routine QC Distinguishability from Symmetric Analogs

Butyl propyl disulfide exhibits a refractive index specification of 1.490-1.500 at 20°C and a boiling point of 89-90°C at 10 mmHg [1][2]. These physical constants differ measurably from symmetric dialkyl disulfides with different alkyl chain lengths, enabling rapid incoming QC differentiation using standard benchtop instrumentation.

Quality control Physical property specification Incoming material verification

Saturated Alkyl Chain Imparts Reduced Protein Reactivity in Food Matrices vs. Unsaturated Analogs

In ovalbumin-containing aqueous systems at elevated pH (8.0), saturated alkyl disulfides including dipropyl and dibutyl disulfides exhibited significantly lower irreversible binding to protein sulfhydryl groups compared to disulfides containing allyl or furfuryl groups [1]. While butyl propyl disulfide was not directly assayed in this study, it belongs to the same saturated alkyl disulfide class as dipropyl and dibutyl disulfides and is expected to show comparable reduced protein reactivity.

Food matrix interaction Flavor retention Protein binding

FEMA GRAS and EFSA Regulatory Clearance Differentiates from Non-Approved Dialkyl Disulfides

Butyl propyl disulfide holds FEMA 4577 GRAS status and has been evaluated by the EFSA CEF Panel under Flavouring Group Evaluation 08 (Revision 5) with the conclusion of 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. Several other dialkyl disulfides within the same chemical class either lack this regulatory evaluation or have insufficient data for safety assessment under the Procedure in Commission Regulation (EC) No 1565/2000 [3].

Regulatory compliance Food safety Flavor ingredient procurement

Multi-Solvent Solubility Profile Enables Formulation Flexibility Not Available with Single-Phase Symmetric Analogs

Quantitative solubility data at 25°C show butyl propyl disulfide exhibits high solubility in ethanol (2718 g/L), methanol (1410 g/L), acetone (11.3 kg/L), and THF (18.8 kg/L), while remaining practically insoluble in water (0.04 g/L) [1][2]. This broad organic solvent compatibility supports flexible formulation approaches across diverse flavor delivery systems.

Flavor formulation Solvent selection Process compatibility

Validated Application Scenarios for Butyl Propyl Disulfide (CAS 72437-64-0) Based on Quantitative Differentiation Evidence


Savory Flavor Compounding Requiring JECFA Specification Compliance

When formulating onion, garlic, roasted meat, or umami/savory flavor profiles for processed foods (seasonings, soups, sauces, snacks, canned goods, meat alternatives), procurement of butyl propyl disulfide meeting JECFA 1932 specification ensures the intended sensory character—derived from the specific 51% minimum assay with defined symmetric disulfide content—and satisfies regulatory documentation requirements for FEMA 4577 GRAS status [1][2]. Substitution with pure dipropyl or dibutyl disulfide would alter the flavor profile and fail specification compliance.

GC-MS Method Development and Flavor Authentication

In analytical laboratories developing or validating GC-MS methods for flavor compound identification or food authentication, butyl propyl disulfide serves as a reference standard with a verified Kovats retention index of 1105 on OV-101 and 1212 on SE-30 stationary phases [3][4]. These RI values enable unambiguous identification and differentiation from symmetric dialkyl disulfides and other volatile sulfur compounds in complex food matrices.

Protein-Containing Savory Product Formulation

For flavor houses formulating protein-rich savory products (e.g., processed meats, plant-based meat alternatives, protein-fortified soups), saturated alkyl disulfides including butyl propyl disulfide exhibit reduced irreversible binding to protein sulfhydryl groups compared to unsaturated disulfides (diallyl, furfuryl-containing), based on class-level inference from ovalbumin binding studies [5]. This property supports more predictable flavor retention and reduced flavor fade during thermal processing and shelf life.

Incoming QC and Material Identity Verification

QC laboratories performing receiving inspection can utilize the specified refractive index (1.490-1.500 at 20°C) and boiling point (89-90°C at 10 mmHg) for rapid identity confirmation [6][7]. These physical constants, combined with the defined impurity profile containing 24-25% dipropyl disulfide and 23-24% dibutyl disulfide, provide multiple orthogonal verification points that distinguish butyl propyl disulfide from mis-shipped symmetric disulfide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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